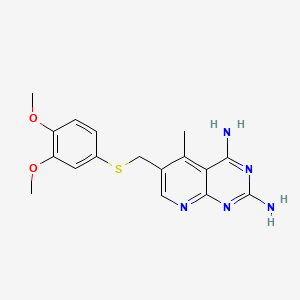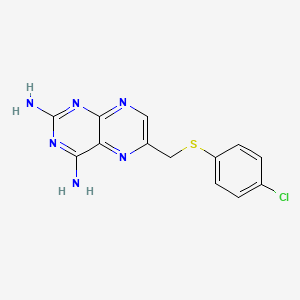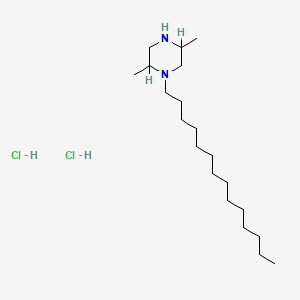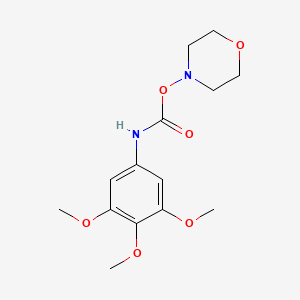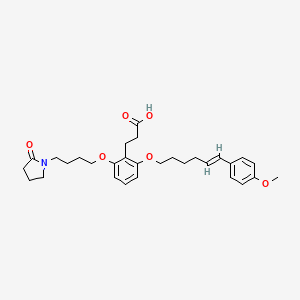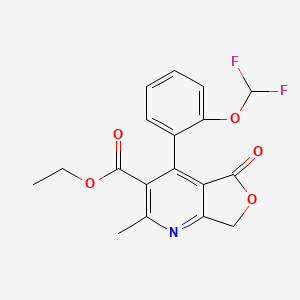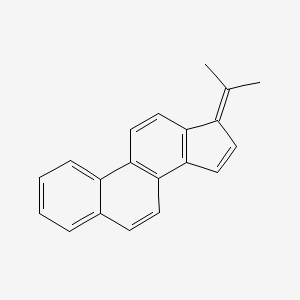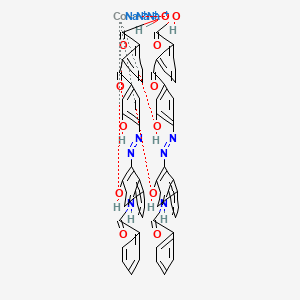
(2E)-2-Pentadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-Pentadecene is an organic compound classified as an alkene, characterized by the presence of a double bond between the second and third carbon atoms in its fifteen-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: (2E)-2-Pentadecene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-pentadecanol using acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.
Wittig Reaction: Another method is the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of long-chain alkanes. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the double bond.
Chemical Reactions Analysis
Types of Reactions: (2E)-2-Pentadecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it into pentadecane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added across the double bond, result in the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Pentadecane.
Substitution: Dihalogenated alkanes.
Scientific Research Applications
(2E)-2-Pentadecene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and surfactants.
Mechanism of Action
The mechanism of action of (2E)-2-Pentadecene involves its interaction with various molecular targets. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
1-Pentadecene: Another alkene with a double bond at the first carbon atom.
2-Hexadecene: A similar compound with a sixteen-carbon chain and a double bond at the second carbon atom.
Uniqueness: (2E)-2-Pentadecene is unique due to its specific double bond position, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to other alkenes with similar carbon chain lengths.
Properties
CAS No. |
74392-36-2 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(E)-pentadec-2-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5H,4,6-15H2,1-2H3/b5-3+ |
InChI Key |
PIKNPBDDTPJRGQ-HWKANZROSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C |
Canonical SMILES |
CCCCCCCCCCCCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
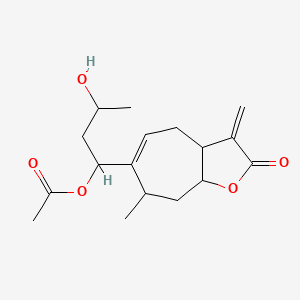
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)

